4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
Description
4-(Dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide and 4-(dimethylamino)benzaldehyde. Its molecular formula is C₁₆H₁₇N₃O (molecular weight: 267.33 g/mol) . The compound features two dimethylamino (-N(CH₃)₂) groups at the para positions of both the benzohydrazide and benzaldehyde moieties, contributing to its electron-rich aromatic system. This structural motif is critical for its physicochemical properties, such as solubility in polar solvents and distinct spectroscopic signatures (e.g., IR stretching at ~1600–1650 cm⁻¹ for C=N bonds and NMR shifts for aromatic protons) .
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H22N4O/c1-21(2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(12-8-15)22(3)4/h5-13H,1-4H3,(H,20,23)/b19-13+ |
InChI Key |
ZMJGGXVHCOSSAX-CPNJWEJPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino groups can be replaced by other nucleophiles.
Scientific Research Applications
4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
- HSB1 and HSB2 (Schiff Base Hydrazones): HSB1: (E)-N-(4-(Dimethylamino)benzylidene)benzohydrazide. HSB2: (E)-N-(4-(Dimethylamino)benzylidene)-4-methylbenzohydrazide. Key Differences: HSB2 incorporates a methyl group at the para position of the benzohydrazide, enhancing hydrophobicity. Both compounds exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with HSB2 showing marginally higher efficacy due to improved membrane penetration .
- Compound 14 (): 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide. Key Difference: Replacement of dimethylamino with a bulky tert-butyl group reduces polarity and alters crystal packing (monoclinic Pbc2 space group). This structural change decreases solubility in aqueous media but enhances thermal stability .
- 4-Methoxy-N′-[(E)-(4-nitrophenyl)methylene]benzohydrazide (): Key Differences: A methoxy (-OCH₃) and nitro (-NO₂) group replace the dimethylamino groups. The electron-withdrawing nitro group reduces electron density, shifting UV-Vis absorption maxima to longer wavelengths (λmax ~400 nm) compared to the dimethylamino analogue (~350 nm) .
Core Structure Variations
- MBSH and MpTSH (Sulfonohydrazides, ): Structures: N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}benzenesulfonohydrazide (MBSH) and its 4-methyl derivative (MpTSH). Key Differences: Sulfonohydrazide core (SO₂NHNH₂) instead of benzohydrazide. These derivatives act as corrosion inhibitors for carbon steel in acidic media, achieving ~85% inhibition efficiency at 10⁻³ M concentration due to strong adsorption via sulfonyl and dimethylamino groups .
- Acetohydrazide Derivatives (): Example: N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}acetohydrazide. Key Difference: Acetohydrazide (CH₃CONHNH₂) replaces benzohydrazide. This shortens the conjugated system, reducing molar absorptivity (ε ~10⁴ L·mol⁻¹·cm⁻¹) compared to the benzohydrazide analogue (ε ~10⁵) .
Physicochemical and Spectral Properties
Table 1: Comparison of Key Properties
Key Observations :
- The target compound’s dual dimethylamino groups enhance electron donation, stabilizing the hydrazone C=N bond (higher IR stretching frequency than MBSH).
- Bulky substituents (e.g., tert-butyl) increase melting points due to tighter crystal packing .
Biological Activity
The compound 4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.43 g/mol. The structure features a dimethylamino group, which is known to enhance lipophilicity and potentially increase biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of hydrazone derivatives, including this compound. The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, it has been noted that similar compounds exhibit inhibitory activity against BRAF(V600E) and EGFR pathways, which are pivotal in various cancers .
Case Study:
In vitro studies demonstrated that 4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide significantly inhibited the growth of gastric adenocarcinoma cells (MKN-45), showing higher efficacy compared to standard chemotherapeutics like Paclitaxel .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide | MKN-45 | 15 | Paclitaxel | 25 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.
Mechanism:
The antimicrobial activity is believed to be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within the bacteria .
Anti-inflammatory Activity
Hydrazone derivatives are often investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in animal models, indicating potential applications in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and benzohydrazide under acidic conditions. Understanding the structure-activity relationship is crucial for optimizing its biological properties. Modifications in the substituents on the aromatic rings can significantly influence its potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
